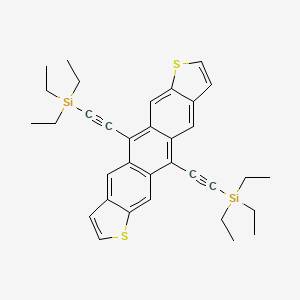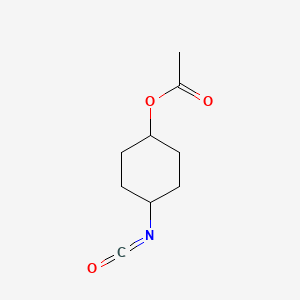
4-Acetoxycyclohexyl Isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetoxycyclohexyl Isocyanate is an organic compound with the molecular formula C9H13NO3 It is a derivative of cyclohexyl isocyanate, featuring an acetoxy group attached to the cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
4-Acetoxycyclohexyl Isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, followed by acetylation with acetic anhydride to introduce the acetoxy group. The reaction conditions typically include the use of an inert solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide and nitro-amino compounds to form carbamates, which are then thermally decomposed to yield isocyanates .
化学反应分析
Types of Reactions
4-Acetoxycyclohexyl Isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid derivatives.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Cycloaddition: Participates in [4+1] cycloaddition reactions with electrophilic substrates.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Alcoholysis: Alcohols such as methanol or ethanol, typically under mild conditions.
Aminolysis: Amines like methylamine or ethylamine, usually at room temperature.
Cycloaddition: Electrophilic substrates such as oxadienes or azadienes, often under thermal or catalytic conditions.
Major Products
Hydrolysis: Carbamic acids or their derivatives.
Alcoholysis: Urethanes.
Aminolysis: Ureas.
Cycloaddition: Heterocyclic compounds such as pyrroles and imidazoles.
科学研究应用
4-Acetoxycyclohexyl Isocyanate has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the production of isocyanate-derived aerogels, which have applications in thermal and acoustic insulation, oil adsorption, and CO2 sequestration.
Biomedical Devices: Utilized in the development of shape-memory biomedical devices.
Catalysis: Acts as a precursor in the synthesis of catalysts and catalyst supports.
作用机制
The mechanism of action of 4-Acetoxycyclohexyl Isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved. The reaction typically proceeds through a concerted mechanism, where the nucleophile attacks the carbon atom of the isocyanate group, resulting in the formation of a new bond and the release of carbon dioxide .
相似化合物的比较
Similar Compounds
Cyclohexyl Isocyanate: Lacks the acetoxy group, making it less reactive in certain applications.
Phenyl Isocyanate: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and applications.
Hexamethylene Diisocyanate: A diisocyanate with two isocyanate groups, used extensively in polyurethane production.
Uniqueness
4-Acetoxycyclohexyl Isocyanate is unique due to the presence of the acetoxy group, which enhances its reactivity and allows for the formation of more complex derivatives. This makes it particularly useful in the synthesis of specialized polymers and materials with unique properties.
属性
IUPAC Name |
(4-isocyanatocyclohexyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7(12)13-9-4-2-8(3-5-9)10-6-11/h8-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCLGPVKBTBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

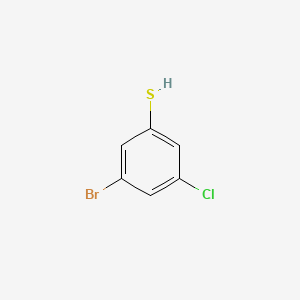
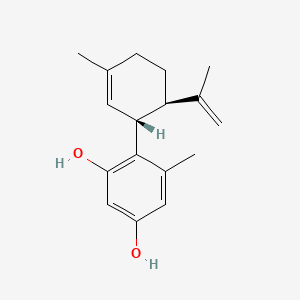
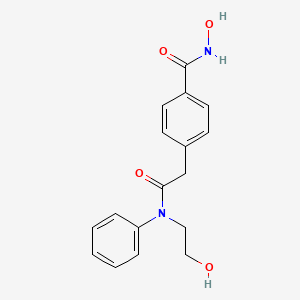
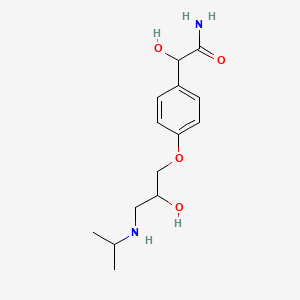

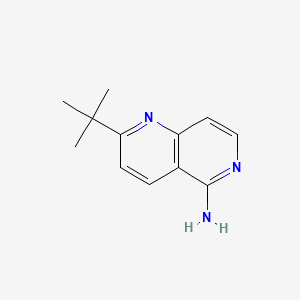
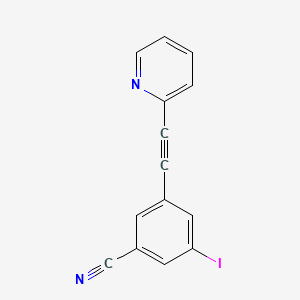
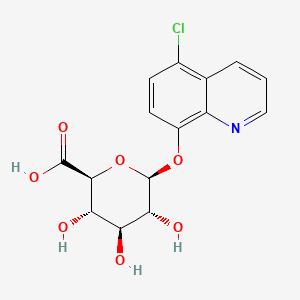
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

